molecular formula C8H6Cl2FNO B1349640 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 379255-26-2

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B1349640
CAS No.: 379255-26-2
M. Wt: 222.04 g/mol
InChI Key: HJPWJWHCDKYHGR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is a derivative of acetamide, where the acetamide group is substituted with chloro and fluoro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide typically involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-chloro-4-fluoroaniline+chloroacetyl chlorideThis compound\text{2-chloro-4-fluoroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-chloro-4-fluoroaniline+chloroacetyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Hydrolysis: 2-chloro-4-fluoroaniline and acetic acid.

Scientific Research Applications

2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-Chloro-N-(4-fluorophenyl)-N-methylacetamide
  • N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide

Comparison: 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and binding properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPWJWHCDKYHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253183
Record name 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-26-2
Record name 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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